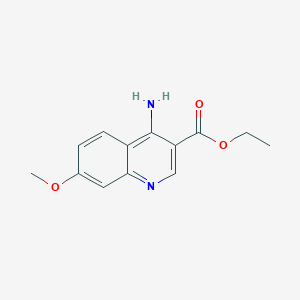

Ethyl 4-amino-7-methoxyquinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoline is a heterocyclic aromatic organic compound with the molecular formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

Synthesis Analysis

Quinoline and its derivatives can be synthesized using several methods. The classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

Quinoline is a double-ring compound that consists of a benzene ring fused with a pyridine ring. Substituents at positions 5 and 8 affect the planar configuration, and either a methyl or methoxy group appears optimal at these sites .Chemical Reactions Analysis

Quinoline and its derivatives have been used in numerous chemical reactions. For example, they have been used in the condensation and cyclodehydration in acidic or basic medium .Aplicaciones Científicas De Investigación

Antioxidant Applications

Research has highlighted the significance of analogues to ethoxyquin, such as Ethyl 4-amino-7-methoxyquinoline-3-carboxylate, for their antioxidant properties. Ethoxyquin and its analogues have been studied extensively for the protection of polyunsaturated fatty acids in fish meal, indicating a potential application for this compound in similar contexts. Analogues have been prepared and compared for their efficacy in preserving fish meal, with findings suggesting only one could compete with ethoxyquin in both efficacy and cost, highlighting the importance of discovering and optimizing such compounds (A. J. de Koning, 2002).

Antimalarial Agents

This compound's structural similarity to 8-aminoquinoline derivatives suggests potential applications in antimalarial treatments. 8-aminoquinoline compounds, such as primaquine, have been pivotal in treating malaria, although their metabolism in certain individuals can lead to toxicity. Studies focusing on the metabolism and the identification of safer and more effective derivatives underscore the importance of structural analogues like this compound in developing new antimalarial drugs (A. Strother et al., 1981).

Anticancer Applications

The chemical structure of this compound, related to compounds with anticancer activities, suggests potential therapeutic applications. For instance, trabectedin (ET-743), with a structure characterized by fused tetrahydroisoquinoline rings, highlights the potential of this compound in cancer therapy. Trabectedin's mechanism involves interactions with DNA, indicating a promising avenue for this compound derivatives in targeting cancer (M. D’Incalci & C. Galmarini, 2010).

Analytical Methods in Antioxidant Research

This compound, given its structural features, may also find application in analytical methods used in determining antioxidant activity. The development of assays for measuring antioxidant capacity, such as ORAC and DPPH tests, is crucial in the evaluation of compounds like this compound for their antioxidant properties. The versatility in assay methods underscores the potential for detailed study and application of such compounds in assessing antioxidant activity across various samples (I. Munteanu & C. Apetrei, 2021).

Future Role as Antiprotozoal Drugs

The exploration of 8-aminoquinoline analogs for broader efficacy and reduced toxicity suggests a potential role for this compound in treating protozoal infections. Derivatives with improved pharmacologic profiles could represent a new generation of antiprotozoal agents, indicating the significance of structural analogues like this compound in public health (B. Tekwani & L. Walker, 2006).

Propiedades

IUPAC Name |

ethyl 4-amino-7-methoxyquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-3-18-13(16)10-7-15-11-6-8(17-2)4-5-9(11)12(10)14/h4-7H,3H2,1-2H3,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMOGYNJVAQNMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Cyclopropylmethyl)-2-[(4-phenylphenoxy)methyl]aziridine](/img/structure/B2917097.png)

![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2917099.png)

![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-bromobenzenesulfonate](/img/structure/B2917100.png)

![Benzo[b]thiophen-2-yl(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone](/img/structure/B2917103.png)

![tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate](/img/no-structure.png)

![3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid](/img/structure/B2917109.png)

![7-(Chloromethyl)-2-methylbenzo[d]oxazole](/img/structure/B2917110.png)

![2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2917111.png)

![1-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}methyl)-N-phenylpiperidine-3-carboxamide](/img/structure/B2917116.png)